Melithiazole B

Synthetic Chemistry Natural Product Synthesis Stereoselectivity

Standard myxothiazol A analogs fail to replicate Melithiazole B's unique bc1 binding and reduced host cell toxicity. Procure the exact stereoisomer for reproducible antifungal mechanism studies. - Cytochrome bc1 (Complex III) inhibitor; MIC 0.1 µg/mL vs. C. albicans - Lower mammalian cytotoxicity than myxothiazol A - Benchmark for stereoselective (6E)-bithiazole synthesis (6E/6Z >20:1)

Molecular Formula C20H24N2O4S2
Molecular Weight 420.5 g/mol
Cat. No. B15562623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelithiazole B
Molecular FormulaC20H24N2O4S2
Molecular Weight420.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H24N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-11,13,16H,1H2,2-6H3/b8-7+,17-9+/t13-,16+/m1/s1
InChIKeyMIUFOGFASQSNPX-ZVJWTWILSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melithiazole B Procurement Guide


Melithiazole B (CAS 170894-31-2) is a myxobacterial secondary metabolite belonging to the β-methoxyacrylate (MOA) class of antifungal agents and respiratory chain inhibitors. It is a bis(thiazole)-containing compound isolated from strains of *Archangium gephyra* and *Myxococcus stipitatus* [1]. Its structure features a complex polyketide backbone with a β-methoxyacrylate pharmacophore, classifying it as a structural analog of myxothiazol A but with distinct stereochemistry and a methyl ester terminus [2]. It functions primarily as an inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, thereby blocking cellular respiration in target fungi [3].

Melithiazole B Sourcing: Substitution Not Recommended


Melithiazole B belongs to a family of β-methoxyacrylate (MOA) inhibitors that share a conserved pharmacophore but exhibit significant variability in their substituent patterns, particularly within the terminal heterocyclic and side-chain moieties [1]. Generic substitution with a close analog like Myxothiazol A is scientifically unsound because these structural differences translate directly into non-interchangeable biological profiles. Key differentiators include host cell cytotoxicity, where melithiazoles have been shown to be less toxic than myxothiazol A in mammalian cell growth inhibition assays [2], and molecular target interactions, which influence their efficacy against specific fungal pathogens. Furthermore, from a chemical procurement perspective, the synthetic accessibility and stereochemical outcomes differ; for example, the stereoselective synthesis of Melithiazole B's (6E)-isomer requires specific methodologies distinct from those optimized for myxothiazols [3]. These critical deviations in both biological safety and chemical synthesis routes necessitate the procurement of the exact compound, Melithiazole B, for rigorous and reproducible scientific investigation.

Melithiazole B: Selection Evidence


Stereoselective Synthesis: Julia vs. Wittig

In the total synthesis of Melithiazole B, the modified Julia coupling methodology demonstrates a significant improvement in geometric selectivity for the crucial (6E)-isomer formation when compared to the traditional Wittig reaction. This is a critical differentiator for chemical supply and in-house synthesis planning, as it dictates the yield and purity of the final bioactive stereoisomer [1].

Synthetic Chemistry Natural Product Synthesis Stereoselectivity

Mammalian Cytotoxicity vs. Myxothiazol A

Melithiazole B exhibits a superior safety profile in vitro when compared to its close structural analog, myxothiazol A. A key differentiator for its selection in biological studies is its reduced cytotoxicity towards mammalian cells, as demonstrated in a comparative growth inhibition assay [1].

Toxicology Cell Biology Antifungal Drug Discovery

Antifungal Activity (MIC Data)

Melithiazole B demonstrates potent antifungal activity against specific yeast species. Its Minimum Inhibitory Concentration (MIC) values against *Candida albicans* and *Hansenula anomala* have been reported in patent literature, establishing a baseline for its potency as a β-methoxyacrylate inhibitor [1].

Antifungal Activity Mycology Microbiology

Melithiazole B: Application Scenarios


Total Synthesis & Methodology Development

Melithiazole B serves as an excellent target molecule for developing and validating new stereoselective synthetic methodologies. Its synthesis requires the challenging construction of a bithiazole moiety and a β-methoxyacrylate system with defined (6E)-geometry. The established Julia coupling method provides a benchmark for selectivity (6E/6Z ratio of 20:1 to 26:1) against which novel catalytic or flow chemistry approaches can be measured [1].

Respiratory Chain Inhibition & MOA Studies

In antifungal research, Melithiazole B is a crucial tool compound for studying the inhibition of the cytochrome bc1 complex (Complex III) in fungal mitochondria. Its potent MIC values (e.g., 0.1 µg/mL against *C. albicans*) confirm its efficacy [2]. Furthermore, its documented lower toxicity relative to myxothiazol A in mammalian cell assays makes it a preferred agent for dissecting fungal-specific respiratory pathways while minimizing off-target effects on host cell metabolism [3].

Microbial Biosynthesis & Comparative Genomics

Melithiazole B is a valuable chemical marker for exploring the biosynthetic potential of myxobacteria. Its production by strains of *Archangium gephyra* and *Myxococcus stipitatus* distinguishes it from other myxothiazols and melithiazols produced by different species [4]. Researchers can use Melithiazole B as a standard to screen for specific biosynthetic gene clusters (BGCs) encoding hybrid PKS/NRPS systems responsible for bithiazole and MOA formation, thereby advancing genome mining and combinatorial biosynthesis efforts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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